1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c9-6-1-10-8(11-2-6)12-3-5(4-12)7(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVAYACKJCZXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204941 | |
| Record name | 3-Azetidinecarboxylic acid, 1-(5-chloro-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-16-8 | |
| Record name | 3-Azetidinecarboxylic acid, 1-(5-chloro-2-pyrimidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidinecarboxylic acid, 1-(5-chloro-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Strategy and Conditions
Starting Material Preparation : The aminoalcohol precursor is typically synthesized via nucleophilic substitution of epoxy halides with amines, such as benzylamine, in organic solvents like cyclohexane at temperatures between 10°C and 50°C over 12–36 hours.
Cyclization Reaction : Cyclization is achieved by treating the aminoalcohol with a base such as triethylamine in an aqueous medium, often under reflux conditions (50°C to 150°C). The aqueous environment is critical for promoting cyclization, as organic solvents like acetonitrile or methanol inhibit azetidine formation.
Catalysis and Additives : Phase transfer catalysts, especially tetraalkylammonium iodides (e.g., tetrabutylammonium iodide), significantly accelerate the cyclization process by facilitating halide ion transfer, with catalyst loadings around 0.1–1.6 mol%.
Reaction Mechanism
The cyclization proceeds via nucleophilic attack of the amino group on the halogen-bearing carbon, forming the four-membered azetidine ring. The process is facilitated by the removal of hydrogen halide (HX) generated during cyclization, often by triethylamine, which precipitates as an ammonium halide salt, driving the reaction forward.
Synthesis of Precursors: Halogenated Pyrimidine Derivatives
The pyrimidine moiety, specifically 5-chloro-2-aminopyrimidine derivatives, are synthesized through nucleophilic aromatic substitution (S_NAr) reactions involving chlorinated pyrimidines and amines.
Example : 5-Chloropyrimidin-2-yl derivatives are prepared by reacting 5-chloropyrimidine with amino groups under controlled conditions, often in polar aprotic solvents like DMF, at elevated temperatures (around 140°C), using bases such as triethylamine.
Functionalization : Subsequent modifications, such as introducing methyl or amino groups, are performed via S_NAr or coupling reactions, enabling the attachment of the pyrimidine ring to the azetidine core.
Functional Group Transformations to Carboxylic Acid
Post-cyclization, the azetidine derivatives are oxidized or hydrolyzed to introduce the carboxylic acid functionality at the 3-position of the azetidine ring.
Oxidation Methods : Commonly, oxidizing agents like potassium permanganate or chromium-based reagents are employed under controlled conditions to convert the amino or hydroxymethyl groups into carboxylic acids.
Protection/Deprotection Strategies : Protective groups may be used during intermediate steps to prevent undesired reactions, especially when handling sensitive pyrimidine or azetidine functionalities.
Summary of Preparation Route
The synthesis pathway can be summarized as follows:
Data Table of Key Parameters
Chemical Reactions Analysis
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloropyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylate salt or free acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid has garnered attention for its potential biological activities, including:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for antibiotic development.
- Anticancer Properties : Preliminary research suggests that the compound may inhibit cancer cell proliferation, although further studies are needed to elucidate its mechanisms and efficacy.
Synthesis of Novel Compounds
This compound serves as a key intermediate in the synthesis of various derivatives that possess enhanced biological activities. For example:
| Derivative | Biological Activity |
|---|---|
| 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide | Potential anticancer agent |
| 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylate | Enhanced antimicrobial activity |
These derivatives are synthesized through various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Drug Development
The compound's structure allows it to interact with specific biological targets, making it a candidate for further drug development. Ongoing research aims to explore its potential as a pharmaceutical intermediate, particularly in the design of new drugs targeting specific diseases.
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the development of new materials and specialty chemicals. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various derivatives of this compound against common bacterial strains. The results indicated that certain derivatives exhibited activity comparable to standard antibiotics, suggesting their potential use in treating bacterial infections.
Case Study 2: Anticancer Research
Research conducted on the anticancer properties of this compound revealed that specific analogs could induce apoptosis in cancer cells. The study highlighted the importance of further investigation into the compound's mechanism of action and its effectiveness across different cancer types.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of azetidine and pyrimidine derivatives. Below is a detailed comparison with structurally and functionally related compounds.
Structural Analogs with Azetidine Moieties
Compound 3 : 1-(5-(1-((4-Chloro-3-(trifluoromethyl)phenyl)(ethyl)amino)ethyl)-2-methylbenzyl)azetidine-3-carboxylic acid
- Structure: Differs by a bulky trifluoromethyl-substituted phenyl group and an ethylamino side chain.
- Synthesis : Prepared in 48% yield via multi-step coupling reactions .
Compound 4 : 1-(5-(1-((4-Chlorophenyl)(ethyl)amino)ethyl)-2-methylbenzyl)azetidine-3-carboxylic acid
- Structure : Lacks the trifluoromethyl group but retains the 4-chlorophenyl substituent.
- Synthesis : Higher yield (70% ) compared to Compound 3, suggesting simpler substituents improve synthetic efficiency .
Azetidine-3-carboxylic Acid
Pyrimidine and Piperidine Derivatives
1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic Acid
- Structure : Replaces the azetidine ring with a 6-membered piperidine , increasing conformational flexibility.
- Pharmacological Impact : Piperidine’s flexibility may alter binding kinetics compared to azetidine’s rigidity .
Compound 24 : 4-(4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)amino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)-3-fluorobenzonitrile
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Azetidine-3-carboxylic Acid | Compound 3 |
|---|---|---|---|
| Molecular Weight (g/mol) | 213.62 | 101.10 | ~600 (estimated) |
| Solubility | Moderate | High (4050 mg/mL) | Low (lipophilic) |
| LogP (Predicted) | ~1.5* | -0.86 | ~3.5* |
| GI Absorption | Likely low | High | Moderate |
*Estimated based on substituent contributions.
Biological Activity
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article examines the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activities
The compound has been studied for various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. This potential makes it a candidate for further development in treating infections caused by resistant strains.
- Antiviral Activity : Research indicates that the compound may inhibit viral replication, although specific mechanisms are still under investigation. Its interaction with viral enzymes or host cell receptors could be key factors in its antiviral efficacy.
- Anticancer Properties : The compound has shown promise in preclinical models for its ability to induce apoptosis in cancer cells. Studies have indicated that it may affect pathways involved in cell proliferation and survival, particularly through modulation of kinase activities.
The mechanism of action for this compound involves several potential pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, such as kinases or proteases. This inhibition can disrupt signaling pathways that are often dysregulated in diseases like cancer.
- Receptor Interaction : It may also bind to various receptors, altering their activity and affecting downstream signaling cascades. This interaction can lead to changes in cellular responses to external stimuli, contributing to its biological effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased potency against specific targets |
| Variation in carboxylic acid positioning | Altered metabolic stability and bioavailability |
| Substitution on the pyrimidine ring | Enhanced interactions with target proteins |
Research indicates that modifications to the azetidine ring and substituents on the pyrimidine moiety can significantly influence both potency and selectivity against various biological targets .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including SiHa (cervical cancer) and B16F10 (melanoma) cells. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death .
- Antimicrobial Activity : A recent study assessed the antimicrobial effects against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations. The study suggested that the compound disrupts bacterial cell wall synthesis, although further investigations are needed to elucidate the exact mechanism .
- Pharmacokinetics : Investigations into the pharmacokinetic properties indicate that modifications to the azetidine structure improve metabolic stability compared to larger cyclic systems. This enhancement is critical for developing effective therapeutic agents with favorable bioavailability profiles .
Q & A
Q. What are the standard synthetic routes for 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid?
The compound is typically synthesized via multi-step reactions involving coupling of azetidine-3-carboxylic acid derivatives with functionalized pyrimidine rings. A parallel solution-phase approach, as demonstrated in similar heterocyclic systems, involves:
- Step 1 : Activation of the carboxylic acid group (e.g., via esterification or amidation precursors).
- Step 2 : Nucleophilic substitution at the 2-position of the 5-chloropyrimidine ring with azetidine derivatives.
- Step 3 : Purification via column chromatography or recrystallization, validated by HPLC and LC-MS . Key intermediates (e.g., methyl esters) are often used to improve reaction yields, followed by hydrolysis to regenerate the carboxylic acid moiety .
Q. How is this compound characterized spectroscopically?
- NMR : H and C NMR are critical for confirming the azetidine ring substitution pattern and pyrimidine chlorination. Aromatic protons in the pyrimidine ring typically appear as doublets (δ 8.5–9.0 ppm), while azetidine protons resonate between δ 3.5–4.5 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
- IR : Carboxylic acid C=O stretches appear near 1700 cm .
Q. What safety precautions are required for handling this compound?
- Use PPE (gloves, goggles, lab coat) in a fume hood.
- Avoid inhalation/contact; the compound is classified as a laboratory chemical with undefined toxicity but requires handling by trained personnel in authorized facilities .
- Store at –20°C under inert gas (N or Ar) to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized during coupling of azetidine and pyrimidine moieties?
- Catalytic Systems : Screen Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Ullmann-type reactions for C–N bond formation. Use ligands like XPhos to enhance efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature Control : Microwave-assisted synthesis at 80–120°C reduces side reactions .
- DoE (Design of Experiments) : Apply factorial design to optimize molar ratios, catalysts, and reaction times .
Q. How to address discrepancies in spectral data during characterization?
- Case Example : If NMR signals for the azetidine ring protons are split unexpectedly, consider:
- Dynamic effects : Conformational flexibility of the azetidine ring may cause signal splitting. Use variable-temperature NMR to assess rotational barriers .
- Impurities : Trace solvents (e.g., DMSO-d) or unreacted starting materials may overlap. Re-purify via preparative HPLC .
- Cross-Validation : Compare experimental HRMS/NMR data with computational predictions (e.g., ChemDraw or ACD/Labs) .
Q. What strategies are used to study its biological activity and mechanism of action?
- Enzyme Assays : Screen against kinases or proteases due to the pyrimidine ring’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) for IC determination .
- Molecular Docking : Model interactions with target proteins (e.g., COX-2 or MAPK) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and catalytic residues .
- SAR Studies : Synthesize analogs (e.g., methyl esters, amides) to evaluate the necessity of the free carboxylic acid for activity .
Q. How to resolve stability issues in aqueous solutions?
- pH-Dependent Degradation : The carboxylic acid group may undergo hydrolysis at extreme pH. Use buffered solutions (pH 4–7) and monitor degradation via UPLC at 24-hour intervals .
- Lyophilization : For long-term storage, lyophilize the compound and store as a stable powder under vacuum .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data reported in literature?
- Case Example : If solubility in DMSO is reported as both 10 mM and 50 mM:
- Purity Check : Verify compound purity (>95% by HPLC) and residual solvent content (e.g., TFA salts from synthesis) .
- Experimental Conditions : Differences in temperature (20°C vs. 37°C) or sonication time may affect results. Standardize protocols across replicates .
Q. Why might biological activity vary between batches?
- Stereochemical Purity : Undetected enantiomers (if chiral centers exist) may have divergent activities. Use chiral HPLC to confirm stereochemistry .
- Aggregation : At high concentrations, the compound may form aggregates that non-specifically inhibit enzymes. Perform dynamic light scattering (DLS) to assess aggregation .
Methodological Recommendations
Q. What computational tools are recommended for modeling this compound’s reactivity?
Q. How to validate synthetic intermediates during scale-up?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
